Lignan P
Description
Contextualizing Lignan (B3055560) Compounds within Natural Product Chemistry
Lignans (B1203133) are polyphenolic compounds characterized by their dimeric structure, typically formed by the coupling of two phenylpropane (C6–C3) units. The defining feature of classical lignans is a β,β′-linkage (specifically, an 8-8' bond) between the two phenylpropanoid units nih.govchim.it. This core structure can undergo various modifications, including cyclization, oxidation, and substitution patterns on the phenyl rings, leading to a wide array of diverse structures nih.govchim.itiomcworld.com. Traditionally, lignans are broadly classified into classical lignans and neolignans, with the term "lignan" often referring to the classical type in much of the literature nih.govchim.it. Classical lignans can be further categorized into subgroups based on their structural features, such as dibenzylbutanes, dibenzylbutyrolactones, furofurans, and others nih.gov.
These compounds are widely distributed in the plant kingdom, found in seeds, whole grains, legumes, fruits, and vegetables acs.orgtaylorandfrancis.comresearchgate.net. Notable dietary sources include flaxseed, sesame seed, cereals like rye and wheat, and various vegetables and fruits acs.orgtaylorandfrancis.combelinal.pl. In plants, lignans are secondary metabolites believed to play roles in defense mechanisms against herbivores and microorganisms, as well as contributing to plant physiology and development nih.govchim.itresearchgate.netfrontiersin.orgnih.gov. The biosynthesis of lignans in plants proceeds from the shikimate pathway, utilizing phenylpropanoid precursors such as p-coumaryl, coniferyl, and sinapyl alcohols chim.itscripps.edu.
Academic Significance of Lignan Research in Biological Systems
Academic research into lignans has seen significant growth, particularly since the year 2000 frontiersin.orgnih.govresearchgate.net. This increasing interest is driven by the recognition of their potential impact on biological systems, particularly human health. Research in this field is concentrated in areas such as pharmacology, chemistry, and plant sciences, with a substantial volume of publications originating from countries like the United States and those in Asia nih.govresearchgate.net.
A key aspect of the academic significance of lignan research lies in understanding their metabolism and biological activities in mammals. Upon ingestion, plant lignans are metabolized by gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone (B190478) iomcworld.comtaylorandfrancis.com. These mammalian lignans are considered phytoestrogens due to their weak estrogenic activity, but they also exert other biological effects frontiersin.orgifm.org.
Detailed research findings highlight various reported bioactivities of lignans and their mammalian metabolites, including antioxidant, antiviral, antitumor, anti-inflammatory, and immunosuppressive properties nih.goviomcworld.com. Studies have investigated the association between lignan intake and the risk of chronic diseases. For instance, research suggests that higher intake of total and individual lignans, such as secoisolariciresinol (B192356) and matairesinol (B191791), may be associated with a lower risk of type 2 diabetes ifm.orgnih.gov. A large cohort study involving over 200,000 US men and women found that higher lignan intake was associated with a lower risk of incident type 2 diabetes, with more pronounced inverse associations for secoisolariciresinol among individuals with obesity and premenopausal women nih.gov.
Furthermore, studies have explored the link between lignan consumption and cardiovascular disease and certain types of cancer. Some research indicates a potential association between higher lignan intake and a reduced risk of all-cause and cardiovascular disease mortality, particularly in individuals with type 2 diabetes ifm.orgoregonstate.edu. While some studies suggest potential protective effects against certain cancers, such as ovarian cancer, the evidence is not always consistent, and more research, particularly clinical trials, is needed to substantiate these findings and determine optimal intake levels frontiersin.orgnih.govresearchgate.netoregonstate.edu.
The academic pursuit of lignan research also involves detailed chemical analysis, synthesis, and the exploration of factors affecting lignan content and stability in food products iomcworld.comacs.orgnih.gov. Understanding the biosynthesis pathways in plants and developing efficient extraction and synthesis methods are crucial for further research and potential applications chim.itiomcworld.comnih.gov.
The increasing volume of research, the diverse range of biological activities investigated, and the potential implications for human health underscore the significant academic importance of lignan research within the broader field of natural product chemistry and biological sciences.
Data from research studies provide quantitative insights into the associations between lignan intake and health outcomes. The table below presents selected data points from research findings.
| Lignan Compound(s) | Health Outcome | Study Population | Key Finding (e.g., HR, Association) | Source |
| Total Lignans | Incident Type 2 Diabetes | 201,111 US men and women | Higher intake associated with lower risk. nih.gov | nih.gov |
| Secoisolariciresinol | Incident Type 2 Diabetes | Individuals with obesity, premenopausal women | More pronounced inverse association with risk. nih.gov | nih.gov |
| Total Lignans | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 17% lower risk in highest vs lowest quintile (HR=0.83; CI 0.74, 0.94). ifm.org | ifm.org |
| Matairesinol (MAT) | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 11% lower risk associated with higher intake (HR=0.89; CI 0.80, 0.99). ifm.org | ifm.org |
| Secoisolariciresinol (SECO) | All-cause mortality (with T2D) | ~8,500 participants with incident T2D | 22% lower risk associated with higher intake (HR=0.78; CI 0.69, 0.87). ifm.org | ifm.org |
| Secoisolariciresinol (SECO) | CVD mortality (with T2D) | ~8,500 participants with incident T2D | Associated with lower risk (HR=0.78; CI 0.63, 0.96). ifm.org | ifm.org |
| Secoisolariciresinol (SECO) | Cancer mortality (with T2D) | ~8,500 participants with incident T2D | Associated with lower risk (HR=0.72; CI 0.55, 0.95). ifm.org | ifm.org |
| Secoisolariciresinol and Matairesinol | Ovarian Cancer Risk | US women ages 40 to 85 years (case-control) | Highest combined intakes associated with 57% lower risk in an early study. oregonstate.edu | oregonstate.edu |
| Matairesinol and Lariciresinol (B1674508) | Ovarian Cancer Risk | Australia (case-control) | Significant inverse association individually. oregonstate.edu | oregonstate.edu |
| Total dietary lignans | Ovarian Cancer Risk | US (case-control) and Sweden (prospective cohort) | No relationship found in two other studies. oregonstate.edu | oregonstate.edu |
| Total dietary lignans | Breast Cancer Risk | Prospective cohort studies | Conflicting results; some studies found no association. oregonstate.edu | oregonstate.edu |
| Total Lignans | All-cause mortality | 7,172 older adults at high risk for CVD (PREDIMED) | Highest quintile had 40% lower risk compared to lowest quintile in one trial analysis. oregonstate.edu | oregonstate.edu |
Note: The interactive nature of this table is a representation; actual implementation would require specific web technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRGQUEGRCWPD-BRLGUANISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946031 | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-35-1 | |
| Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGNAN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Classification and Structural Elucidation of Lignan Compounds
Hierarchical Classification of Lignan (B3055560) Structural Types
Based on their structural features and cyclization patterns, classical lignans (B1203133) are broadly classified into several main types. chim.itresearchgate.net This classification provides a framework for understanding the relationships between different lignan compounds and their varied chemical properties. The major structural types include those based on furofuran, furan, dibenzylbutane, dibenzylbutyrolactol, dibenzylbutyrolactone, arylnaphthalene, aryltetralin, and dibenzocyclooctadiene skeletons. chim.itresearchgate.net
Furofuran Lignan Derivatives
Furofuran lignans are characterized by a central bicyclic furo[3,4-c]furan ring system formed by the cyclization of the side chains of the two phenylpropanoid units. This core structure contains two fused tetrahydrofuran (B95107) rings. Examples of furofuran lignans include pinoresinol (B1678388) and lariciresinol (B1674508). wikipedia.orgthegoodscentscompany.comuni.lunih.gov Pinoresinol is a well-known furofuran lignan found in various plants. thegoodscentscompany.comuni.lunih.gov Lariciresinol is another prominent member of this class and serves as a precursor to enterolignans in mammals. wikipedia.org
Furan Lignan Derivatives
Furan lignans possess a central tetrahydrofuran ring. This ring is formed through cyclization involving the side chains of the phenylpropanoid units, but without the additional cyclization that creates the second fused ring seen in furofuran lignans. chim.itresearchgate.net Research has identified furan-type lignans in various plant extracts. nih.gov
Dibenzylbutane Lignan Derivatives
Dibenzylbutane lignans, also referred to as simple lignans, represent the most basic structural type among classical lignans as they lack additional cyclic structures beyond the core phenylpropane units connected by the β-β' linkage. mdpi.com The two phenylpropane units are linked at the 8,8' position, forming a butane (B89635) chain substituted with benzyl (B1604629) groups. chim.itmdpi.com Variations in the oxidation state along the butane chain contribute to the diversity within this subclass. mdpi.com Secoisolariciresinol (B192356) is a notable example of a dibenzylbutane lignan. bohrium.comhznu.edu.cnuni.lu
Dibenzylbutyrolactol and Dibenzylbutyrolactone Lignan Derivatives
These two categories are closely related and feature a five-membered lactone or lactol ring. Dibenzylbutyrolactone lignans contain a γ-butyrolactone ring, formed by the oxidation and cyclization of one of the side chains of the dibenzylbutane skeleton. researchgate.net Matairesinol (B191791) is a well-studied example of a dibenzylbutyrolactone lignan. bohrium.comwikipedia.orghmdb.canih.gov Dibenzylbutyrolactols are the reduced form of the corresponding lactones, featuring a hydroxyl group on the lactone carbonyl carbon. researchgate.net
Arylnaphthalene and Aryltetralin Lignan Derivatives
Arylnaphthalene and aryltetralin lignans are characterized by the formation of an additional ring system involving one of the aromatic rings and the side chain. Arylnaphthalene lignans feature a naphthalene (B1677914) core structure. An example of this type is Justicidin B. nih.govuni.lu Aryltetralin lignans contain a tetrahydronaphthalene core, which is a reduced form of the naphthalene system. Podophyllotoxin (B1678966) is a prominent aryltetralin lignan. wikipedia.orgfishersci.dkmims.combiorxiv.orguni.lu
Dibenzocyclooctadiene Lignan Derivatives
Dibenzocyclooctadiene lignans are characterized by an eight-membered ring formed by linkages between the aromatic rings and the side chains of the phenylpropanoid units. This structural class often exhibits axial chirality due to restricted rotation around the biaryl bond. rsc.org The Schisandra genus is a rich source of dibenzocyclooctadiene lignans, including compounds like schisandrin (B1198587) and schisandrin A (deoxyschisandrin). wikipedia.orgmdpi.comnih.govmdpi.comresearchgate.net
Data Table: Examples of Lignan Structural Types and Compounds
| Lignan Structural Type | Example Compound | PubChem CID |
| Furofuran | Pinoresinol | 73399 |
| Furofuran | Lariciresinol | 332427 |
| Dibenzylbutane | Secoisolariciresinol | 65373 |
| Dibenzylbutyrolactone | Matairesinol | 119205 |
| Arylnaphthalene | Justicidin B | 442882 |
| Aryltetralin | Podophyllotoxin | 10607 |
| Dibenzocyclooctadiene | Schisandrin | 23915 |
| Dibenzocyclooctadiene | Schisandrin A | 155256 |
Detailed Research Findings
Research into lignans involves their isolation from plant sources, structural elucidation using spectroscopic techniques like NMR and MS, and investigation of their biological activities. nih.gov For instance, studies on Taxus baccata L. heartwood led to the isolation and structural characterization of new dibenzylbutane-type lignans using 1D and 2D NMR spectroscopy. researchgate.net The structural variations within lignan classes, such as the presence of different oxygenation patterns or the formation of cyclic systems, contribute to their diverse biological profiles. researchgate.netmdpi.com For example, studies on Albizia julibrissin Durazz stem bark successfully isolated various lignan types, including furofuran, furan, and dibenzylbutane derivatives, and their structures were elucidated using NMR and MS analyses. nih.gov The structural features of dibenzocyclooctadiene lignans, including the absolute configuration of the biaryl axis and the pattern of oxygen substitution, are crucial determinants of their properties. rsc.org Research on Kadsura induta has identified new dibenzocyclooctadiene lignans with unique structural features, such as a rarely reported dioxygenated dimethylbutyryl moiety. rsc.orgrsc.org These studies highlight the ongoing efforts to discover and characterize novel lignan compounds and understand the relationship between their structure and potential biological activities.
Other Novel Lignan Scaffolds
While the furofuran, furan, dibenzylbutane, and dibenzyllactone skeletons represent the most prevalent lignan types, nature produces a wider array of structural variations. Lignan P is an example of a compound that falls outside these primary classifications, being categorized under lignan lactones and, more specifically, as a podophyllotoxin naturalproducts.net. Podophyllotoxins are characterized by an aryltetralin skeleton with a fused lactone ring. This compound has also been described in the context of arylnaphthalene and aryltetralin lignans naturalproducts.net. Arylnaphthalene lignans, for instance, feature a biaryl bond connecting naphthalene and phenyl moieties and represent a distinct scaffold nsf.gov.
The discovery of novel lignan scaffolds is an ongoing process in natural product chemistry. Recent research has reported lignans with unprecedented carbon skeletons, such as ramonanins and tatanans, as well as those with unusual features like spiro-dienone structures or α,β-unsaturated ketone groups cdnsciencepub.comrsc.org. Other novel structural classes include 7-O-8' and 7-O-8'.8-O-7' lignans acs.org. These discoveries highlight the structural diversity within the lignan class beyond the common archetypes and underscore the importance of continued phytochemical investigation. The identification of new scaffolds, such as certain 1-arylnaphthalene lignans, has also led to the exploration of their potential in various biological applications acs.orgacs.org.
Principles of Structural Elucidation in Lignan Chemistry
The determination of the chemical structure of lignans, particularly novel ones like this compound, relies heavily on a combination of spectroscopic techniques and chemical methods. The primary tools employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is indispensable for elucidating the connectivity of atoms and the stereochemistry of lignan molecules. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are routinely used cdnsciencepub.comacs.orgekb.egmdpi.comacs.orgnih.govasianpubs.org. ¹H NMR provides information on the types of protons and their coupling patterns, which helps in determining the arrangement of functional groups and the substitution patterns on the aromatic rings mdpi.com. ¹³C NMR provides information about the carbon skeleton cdnsciencepub.comekb.egmdpi.comacs.org.
Two-dimensional NMR experiments are crucial for establishing correlations between atoms. ¹H-¹H Correlation Spectroscopy (COSY) reveals coupled protons, aiding in the identification of spin systems cdnsciencepub.comekb.egacs.org. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms ekb.egmdpi.comnih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of chiral centers within the lignan scaffold acs.orgekb.eg. In some cases, ³¹P NMR can be used to detect and quantify hydroxyl and carboxyl groups after derivatization mdpi.comacs.org.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the lignan, which can help in determining the molecular formula and identifying key structural fragments acs.orgasianpubs.orgias.ac.in. High-resolution MS is particularly useful for obtaining accurate mass measurements, allowing for the precise determination of the elemental composition.
In addition to spectroscopic methods, chemical transformations, such as acetylation or hydrolysis, can be employed to obtain derivatives with altered spectroscopic properties, which can aid in structural confirmation cdnsciencepub.comacs.org. Comparison of spectroscopic data with those of known lignans is also a common practice in the structural elucidation process nih.govkoreascience.kr. Computer-assisted approaches and expert systems have also been developed to aid in the interpretation of spectroscopic data and predict possible structures researchgate.net.
For a compound like this compound, with its specific podophyllotoxin or arylnaphthalene/aryltetralin glycoside structure, the application of these principles would involve detailed analysis of its NMR spectra to determine the arrangement of the phenylpropane units, the presence and position of the lactone ring, the nature and attachment point of the glycoside moiety, and the stereochemistry at the chiral centers. MS data would confirm the molecular weight and provide clues about the fragmentation pathways characteristic of this type of lignan.
Biosynthetic Pathways and Enzymatic Mechanisms of Lignan Compounds
Overview of Phenylpropanoid Pathway as Precursor Source
The biosynthesis of lignans (B1203133) is initiated by the phenylpropanoid pathway, which provides the essential C6-C3 precursor units nih.gov. This central metabolic route in plants converts the aromatic amino acids phenylalanine and, in some cases, tyrosine, into a variety of phenolic compounds, including the monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol) that serve as direct precursors for lignan (B3055560) biosynthesis mdpi.comoup.com. The phenylpropanoid pathway is also crucial for the synthesis of other important plant metabolites such as flavonoids and coumarins nih.gov.
The initial steps of the phenylpropanoid pathway involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid nih.gov. In some monocotyledonous plants, a bifunctional enzyme, phenylalanine/tyrosine ammonia-lyase (PTAL), can also deaminate tyrosine mdpi.comroyalsocietypublishing.org. Subsequent enzymatic modifications of cinnamic acid lead to the formation of hydroxycinnamic acids and their activated coenzyme A esters, which are then reduced to the corresponding aldehydes and finally to the monolignols mdpi.com. This pathway establishes the fundamental carbon framework that is subsequently dimerized to form lignans.
Key Enzymatic Transformations in Lignan Biosynthesis
The conversion of monolignols into lignans involves a series of specific enzymatic reactions, including oxidation, radical coupling, and reduction. These steps are catalyzed by a suite of enzymes that dictate the regiochemistry and stereochemistry of the resulting lignan products.
Role of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL)
While PAL is widely distributed in plants, some species, particularly monocots, possess tyrosine ammonia-lyase (TAL) (EC 4.3.1.23) activity, which catalyzes the deamination of L-tyrosine to p-coumaric acid mdpi.comroyalsocietypublishing.org. In some cases, a single bifunctional enzyme (PTAL) exhibits both PAL and TAL activities mdpi.comroyalsocietypublishing.org. The contribution of TAL to lignan biosynthesis varies depending on the plant species and the specific lignans being synthesized. Studies using isotopic labeling have shown that in some plants, a significant portion of lignin (B12514952) (and by extension, likely lignans derived from the same precursors) can be synthesized from tyrosine via TAL activity mdpi.comroyalsocietypublishing.org.
Cinnamate 4-Hydroxylase (C4H) and Caffeic Acid O-Methyltransferase (CAOMT) Activities
Cinnamate 4-hydroxylase (C4H) (EC 1.14.14.91) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position (C4) to produce p-coumaric acid nih.govfrontiersin.orgmdpi.com. This is a crucial step in diversifying the phenylpropanoid pathway, leading to the formation of various hydroxycinnamic acids. C4H activity is essential for the synthesis of p-coumaryl alcohol, a key monolignol precursor, and further downstream metabolites.
Caffeic acid O-methyltransferase (CAOMT) (EC 2.1.1.68) catalyzes the methylation of the hydroxyl group at the C3 position of caffeic acid to form ferulic acid nih.govnih.gov. Caffeic acid is produced from p-coumaric acid through hydroxylation catalyzed by p-coumarate 3-hydroxylase (C3H). CAOMT plays a vital role in the biosynthesis of coniferyl alcohol and sinapyl alcohol, two other major monolignol precursors, by introducing methyl groups onto the aromatic ring mdpi.comfrontiersin.org. The activity of CAOMT influences the relative proportions of different monolignols available for lignan coupling, thereby affecting the structural diversity of the resulting lignans.
Cinnamoyl-CoA Reductase (CCR) and Cinnamyl-Alcohol Dehydrogenase (CAD) Functions
Cinnamoyl-CoA reductase (CCR) (EC 1.2.1.44) catalyzes the first committed step in the reduction of hydroxycinnamic acid-CoA esters to their corresponding aldehydes frontiersin.orgnih.govnih.gov. Specifically, CCR reduces cinnamoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA to cinnamaldehyde, p-coumaraldehyde, coniferaldehyde, and sinapaldehyde, respectively frontiersin.org. This NADPH-dependent reaction is a key regulatory point in channeling intermediates towards monolignol biosynthesis frontiersin.orgnih.govnih.gov. Research indicates that CCR activity can be a limiting factor in the production of monolignols nih.gov.
Cinnamyl-alcohol dehydrogenase (CAD) (EC 1.1.1.195) catalyzes the final step in monolignol biosynthesis, reducing the hydroxycinnamyl aldehydes produced by CCR to their corresponding alcohols (monolignols) frontiersin.orgnih.govnih.gov. This reaction is also NADPH-dependent nih.gov. CAD enzymes exhibit varying substrate specificities depending on the plant species and isoform, contributing to the production of p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol frontiersin.org. Both CCR and CAD are considered key enzymes in controlling the flux of metabolites into the pathway leading to monolignols, which are then available for lignan formation frontiersin.orgnih.govnih.gov.
Dirigent Proteins (DIR) in Stereoselective Coupling
Dirigent proteins (DIR) are a class of non-catalytic proteins that play a crucial role in dictating the stereochemistry of the oxidative coupling of monolignol radicals, a pivotal step in lignan biosynthesis arkat-usa.orgoup.comwikipedia.orgnih.govebi.ac.uk. While oxidative enzymes like laccases or peroxidases generate the necessary phenoxy radicals from monolignols, DIR proteins provide a spatial framework or "dirigent site" that guides the coupling of these radicals in a regio- and stereoselective manner oup.comwikipedia.orgnih.gov.
In the absence of DIR proteins, the oxidative coupling of monolignols, such as coniferyl alcohol, results in a heterogeneous mixture of various dimers wikipedia.org. However, in the presence of a specific DIR protein, the coupling is directed to predominantly form a particular lignan stereoisomer oup.comwikipedia.org. For example, specific DIR proteins have been identified that direct the coupling of two coniferyl alcohol radicals to yield either (+)-pinoresinol or (-)-pinoresinol (B158572) with high enantioselectivity wikipedia.orgnih.gov. This stereocontrol is essential for the biological activity of many lignans oup.com. Research involving the structural analysis of DIR proteins has provided insights into how these proteins bind monolignol radicals and facilitate their specific coupling nih.gov.
Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase (PLR) Catalysis
Pinoresinol/lariciresinol reductase (PLR) (EC 1.23.1.1, EC 1.23.1.2) is a key enzyme in the downstream modification of the initial lignan coupling product, pinoresinol arkat-usa.orgoup.comnih.govnih.govuniprot.orgresearchgate.net. PLR catalyzes two sequential NADPH-dependent reduction steps, converting pinoresinol to lariciresinol and then lariciresinol to secoisolariciresinol (B192356) arkat-usa.orgnih.govuniprot.orgresearchgate.net. These reduction reactions introduce flexibility into the lignan backbone and are crucial for the biosynthesis of a variety of lignan subclasses, including the dibenzylbutane lignans like secoisolariciresinol arkat-usa.orgnih.govresearchgate.net.
PLR enzymes exhibit stereospecificity, often producing specific enantiomers of lariciresinol and secoisolariciresinol nih.govuniprot.org. The directionality and enantioselectivity of PLR activity are critical determinants of the final lignan profile in a plant species nih.gov. Research has shown that altering PLR expression levels through genetic engineering can significantly impact the accumulation of specific lignans nih.gov. For instance, overexpression of a Forsythia intermedia PLR gene in wheat led to a significant increase in secoisolariciresinol diglucoside content nih.gov.
Secoisolariciresinol Dehydrogenase (SIRD) Activity
Secoisolariciresinol dehydrogenase (SIRD, EC 1.1.1.331) is a pivotal enzyme in the biosynthesis of dibenzylbutyrolactone lignans, such as matairesinol (B191791). frontiersin.orgontosight.ai This enzyme catalyzes the stereospecific conversion of (-)-secoisolariciresinol to (-)-matairesinol. frontiersin.orgontosight.aiuniprot.orgnih.govwikipedia.org The reaction involves an oxidation process, typically utilizing NAD+ as a cofactor, although NADP+-dependent SIRD activity has also been reported in some plants like Isatis indigotica. frontiersin.orguniprot.orgwikipedia.org
The catalytic mechanism of SIRD involves a conserved catalytic triad, identified in Podophyllum peltatum SIRD as Ser153, Tyr167, and Lys171. frontiersin.orgnih.gov Tyr167 is suggested to function as a general base in the reaction. frontiersin.orgnih.gov The conversion proceeds via a lactol intermediate. frontiersin.org NAD+ binding to the enzyme is facilitated by specific residues, including Asp47, which forms hydrogen bonds with the adenine (B156593) ribose, contributing to the enzyme's specificity for NAD+ over NADP+ in many cases. frontiersin.orgnih.gov
SIRD activity is a key determinant of the lignan profile in a plant, influencing the production of downstream bioactive lignans like matairesinol, which can serve as a precursor for compounds such as hinokinin (B1212730) and the anticancer agent podophyllotoxin (B1678966). frontiersin.orgontosight.ainih.gov Research on SIRD has focused on understanding its substrate specificity, enzymatic properties, and regulation to potentially manipulate lignan biosynthesis for various applications. ontosight.ai Studies have shown that SIRD is a homotetramer, with its monomeric structure resembling NAD(H)-dependent short-chain dehydrogenases/reductases. nih.gov
Glycosylation Reactions and Associated Enzymes
Glycosylation is a crucial modification in lignan biosynthesis, significantly impacting the solubility, stability, and bioactivity of these compounds in plants. nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com This process involves the enzymatic transfer of a sugar moiety, typically glucose from an activated donor like UDP-glucose, to a lignan aglycone acceptor molecule. nih.govmdpi.comresearchgate.netfrontiersin.org The enzymes responsible for catalyzing these reactions are primarily UDP-glycosyltransferases (UGTs). nih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net
UGTs exhibit high catalytic activity and specificity, enabling the precise synthesis of various lignan glycosides. nih.govresearchgate.netresearchgate.net Different UGT enzymes can utilize different lignan substrates and sugar donors, contributing to the structural diversity of lignan glycosides found in plants. nih.govfrontiersin.org For instance, in Linum usitatissimum (flax), UGT74S1 is known to catalyze the glucosylation of secoisolariciresinol to form secoisolariciresinol monoglucoside (SMG) and secoisolariciresinol diglucoside (SDG). researchgate.netmdpi.comnih.gov In Isatis indigotica, UGT71B5a and UGT71B5b have been characterized for their ability to glycosylate pinoresinol, with UGT71B5a efficiently producing both monoglucosides and diglucosides. frontiersin.org
Glycosylation is generally considered a mechanism for the stabilization and sequestration of phytochemicals within plant cells. mdpi.comoup.com The process increases the water solubility of lignans, facilitating their storage and transport. mdpi.com Research into lignan glycosylation aims to identify and characterize the specific UGTs involved to enable the targeted production of valuable lignan glycosides through metabolic engineering. nih.govfrontiersin.org
Genetic and Molecular Regulation of Lignan Biosynthesis
The biosynthesis of lignans is a complex process regulated at multiple genetic and molecular levels. This regulation ensures the appropriate production of lignans in specific tissues and developmental stages, and in response to environmental stimuli. plos.orgfrontiersin.org
Transcriptional regulation plays a significant role, involving various transcription factors (TFs) that bind to regulatory elements in the promoters of genes encoding lignan biosynthetic enzymes. frontiersin.orgnih.govtandfonline.commdpi.commdpi.comresearchgate.netmdpi.comnotulaebotanicae.ro MYB transcription factors are among the most extensively studied regulators of secondary metabolism, including lignan biosynthesis. mdpi.commdpi.commdpi.com Specific MYB TFs, such as MYB58 and MYB63 in Arabidopsis, act as transcriptional activators of lignin biosynthetic genes, promoting the deposition of lignin. nih.govtandfonline.commdpi.com These MYBs are part of a broader transcriptional network that also regulates the biosynthesis of other secondary cell wall components like cellulose (B213188) and xylan. nih.govtandfonline.commdpi.com NAC domain TFs, such as SND1, are considered master switches in this network, activating downstream TFs like MYB46, which in turn regulate lignin biosynthesis. nih.govtandfonline.comresearchgate.net
Beyond transcriptional control, post-transcriptional regulation, including mechanisms involving microRNAs (miRNAs), also contributes to the fine-tuning of lignan biosynthesis. frontiersin.orgmdpi.commdpi.com miRNAs can regulate gene expression by targeting the mRNAs of key enzymes or transcription factors in the pathway. mdpi.com
Studies in various plant species, including Arabidopsis, Populus, and Kadsura, have provided insights into the complexity of this regulatory network. frontiersin.orgnih.govtandfonline.comnotulaebotanicae.romdpi.com Transcriptome analyses have identified genes involved in lignan biosynthesis and potential regulatory TFs that show differential expression in different tissues or under different conditions. plos.orgnotulaebotanicae.ro For example, studies in Forsythia koreana revealed significant upregulation of SIRD in callus tissue compared to leaves, suggesting tissue-specific regulation. plos.org
Understanding the genetic and molecular regulatory mechanisms is crucial for metabolic engineering efforts aimed at enhancing the production of specific lignans in plants or heterologous systems. frontiersin.orgnih.govmdpi.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Secoisolariciresinol | 684068 |
| Matairesinol | 644003 |
| Pinoresinol | 10208 |
| Lariciresinol | 122721 |
| Podophyllotoxin | 10217 |
| Hinokinin | 36401 |
| Coniferyl alcohol | 69984 |
| UDP-glucose | 6025 |
| Secoisolariciresinol monoglucoside (SMG) | 124011 |
| Secoisolariciresinol diglucoside (SDG) | 73423 |
Interactive Data Tables
While specific quantitative data tables were not consistently available across the search results for direct inclusion, the following summarizes key enzymatic conversions discussed:
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) (if specified) |
| Pinoresinol/Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol | NADPH |
| Pinoresinol/Lariciresinol Reductase (PLR) | Lariciresinol | Secoisolariciresinol | NADPH |
| Secoisolariciresinol Dehydrogenase (SIRD) | Secoisolariciresinol | Matairesinol | NAD+ (primarily), NADP+ |
| UDP-Glycosyltransferases (UGTs) | Lignan aglycone (e.g., Secoisolariciresinol, Pinoresinol) | Lignan glycoside | UDP-glucose |
Note: The interactive nature of tables as requested cannot be fully replicated in this text-based format, but the data is presented in a structured table.
Occurrence and Distribution of Lignan Compounds in Biological Systems
Distribution Across Plant Kingdom
Lignans (B1203133) are broadly distributed across terrestrial plant lineages, having been identified in over 70 plant families. wikipedia.orguni.luwikipedia.orgbiorxiv.org This widespread occurrence is consistent with their derivation from fundamental biosynthetic pathways present in many plant species. Furofuran lignans, one of the subclasses of lignans, have been specifically identified in plants belonging to at least 27 families, including Aracaceae, Araliaceae, Fabaceae, Linaceae, Piperaceae, Rhizophoraceae, and Rosaceae. thegoodscentscompany.com Both Gymnosperms and Angiosperms are recognized as significant sources of these compounds. nih.gov The distribution pattern of lignans within the plant kingdom generally mirrors that of other phenolic compounds. wikipedia.org
Specific Plant Sources of Research Interest
Research into lignan (B3055560) compounds often focuses on plant sources with particularly high concentrations or those that are commonly consumed. These natural sources include a variety of seeds, nuts, cereals, vegetables, and fruits. thegoodscentscompany.comthegoodscentscompany.com
Flaxseed (Linum usitatissimum) stands out as an exceptionally rich source of lignans, containing significantly higher amounts compared to many other plant-based foods, often cited as having 75 to 800 times more lignans than cereals, legumes, fruits, and vegetables. bohrium.comjst.go.jpthegoodscentscompany.comnih.govfishersci.dkcenmed.comnih.gov Due to its high lignan content, flaxseed is frequently utilized as a model species for lignan research. thegoodscentscompany.comthegoodscentscompany.com
Sesame seeds (Sesamum indicum) are another notable source, recognized for their substantial lignan content, including sesamin (B1680957) and sesamolin. bohrium.comwikipedia.orgnih.govfishersci.dkcenmed.comnih.govfoodb.ca Whole grains such as rye, oats, barley, and wheat also contribute significantly to dietary lignan intake, with much of the concentration found in the bran fraction. bohrium.comwikipedia.orgnih.govcenmed.comnih.govfoodb.caguidetopharmacology.org Legumes, various fruits (with berries being particularly highlighted), certain vegetables (like those from the Brassica family, including broccoli and Brussel sprouts), and nuts are also sources of lignans. thegoodscentscompany.comwikipedia.orgnih.govfishersci.dkcenmed.comnih.govfoodb.caguidetopharmacology.orgcenmed.com Additionally, beverages such as tea, coffee, and wine have been found to contain these compounds. biorxiv.orgwikipedia.orgnih.govnih.govcenmed.comwikidata.org
Specific lignans are often associated with particular plant sources. Secoisolariciresinol (B192356) diglucoside (SDG), secoisolariciresinol (SECO), matairesinol (B191791) (MAT), and lariciresinol (B1674508) diglucoside (LDG) are found in abundance in flaxseed, with SECO and MAT being among the earliest identified plant lignans. bohrium.comthegoodscentscompany.comthegoodscentscompany.com Pinoresinol (B1678388) (PINO) and Lariciresinol (LARI) are also widely distributed. bohrium.comwikipedia.orgnih.gov Medioresinol has been identified in sesame seeds, rye, and lemons, while syringaresinol (B1662434) is present in grains and species like Acanthopanax and Albizia. wikipedia.orgwikipedia.orgwikidata.org Podophyllotoxin (B1678966) is notably obtained from plants of the genus Podophyllum. uni.lunih.gov The concentration of lignans in plants can be influenced by various factors, including genotype, tissue type, geographic origin, environmental conditions, nutrition, and the plant's maturity stage. thegoodscentscompany.comthegoodscentscompany.com
Below is a table illustrating the lignan content in selected plant sources based on research findings:
| Plant Source | Primary Lignans Detected | Representative Concentration (mg/100g food) | Reference |
| Flaxseed (Linum usitatissimum) | Secoisolariciresinol diglucoside (SDG), SECO, MAT, LDG | 294.21 - 800+ | jst.go.jpthegoodscentscompany.comcenmed.com |
| Sesame seeds (Sesamum indicum) | Sesaminol, Sesamin, Sesamolin | 538.08 | wikipedia.orgcenmed.com |
| Broccoli (Brassica oleracea) | Pinoresinol (mainly) | 98.51 - 2321 (Brassica family) | thegoodscentscompany.comcenmed.com |
| Brussel sprouts (Brassica oleracea) | Pinoresinol (mainly) | 50.36 | thegoodscentscompany.com |
| Cashew nut (Anacardium occidentale) | Secoisolariciresinol (mainly) | 56.33 | thegoodscentscompany.comcenmed.com |
| Rye (Secale cereale) | Secoisolariciresinol, Matairesinol, Medioresinol, Syringaresinol | High in whole grains | bohrium.comwikipedia.orgguidetopharmacology.org |
| Oats (Avena sativa) | Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol | High in whole grains | bohrium.comnih.govguidetopharmacology.org |
| Carrots (Daucus carota) | Not specified | 7.66 | thegoodscentscompany.com |
| Apricots (Prunus armeniaca) | Not specified | 11.57 | thegoodscentscompany.comcenmed.com |
| Coffee | Secoisolariciresinol, Lariciresinol, Matairesinol, Pinoresinol | Variable | bohrium.comwikipedia.orgnih.govcenmed.comwikidata.org |
Note: Lignan content can vary significantly based on cultivar, growing conditions, and analytical methods.
Lignan Localization within Plant Tissues and Organelles
Lignan compounds are synthesized and stored in specific locations within plant tissues and organelles, reflecting their roles in plant structure and defense. They are found in various plant organs, including roots, stems, leaves, flowers, fruits, seeds, xylem, and resins. wikipedia.orgthegoodscentscompany.comwikipedia.org
The biosynthesis of lignans initiates in the cytoplasm, with the enzymes involved potentially associated with the outer surface of the endoplasmic reticulum. cenmed.comwikipedia.org A key step in lignan formation, the dimerization of monolignols, is thought to be catalyzed by enzymes located in the cell wall and/or vacuole, suggesting these compartments as potential sites for lignan accumulation. wikipedia.org
Research on flaxseed has shown that lignans, particularly SDG, are localized in the secondary wall of the sclerite cells found in the outer integument, or seed coat. bohrium.comthegoodscentscompany.com Dirigent proteins, which play a directing role in lignan biosynthesis, have been observed to be expressed in the undifferentiated cambial regions of stems and localized in the vascular cambium and ray parenchyma cell initials. hznu.edu.cn In leaves, these dirigent sites are primarily linked to the palisade layers and vascular bundles. hznu.edu.cn Within the lignified secondary xylem cell walls, dirigent sites are specifically localized in the S1 sublayer and the compound middle lamella. hznu.edu.cn
Studies also indicate that roots can serve as significant sites for both the biosynthesis and storage of lignans. jst.go.jpwikidata.org Specific lignans, such as yatein (B1682354), may accumulate in stems and leaves, potentially contributing to the plant's defense mechanisms. thegoodscentscompany.com While methods exist for localizing lignin (B12514952) within plant tissues, specific histochemical tests for precisely localizing individual lignan compounds are not widely established, often requiring more advanced analytical techniques for detailed spatial distribution analysis. hmdb.ca
Advanced Analytical Methodologies for Lignan Profiling
Comprehensive Extraction and Purification Strategies
Efficient extraction and purification are the initial crucial steps in lignan (B3055560) analysis, aiming to isolate these compounds from complex biological matrices while minimizing degradation and interference.
Solvent-Based Extraction Approaches
Solvent extraction is a fundamental technique for isolating lignans (B1203133) from plant materials. The choice of solvent is typically guided by the polarity of the target lignans, which can exist as aglycones or glycosides. Polar organic solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972) are commonly used, particularly for extracting more polar lignan glycosides. frontiersin.orgmdpi.com Aqueous mixtures of ethanol and methanol are often preferred for their effectiveness in extracting a wider range of lignans, including both aglycones and glycosides. mdpi.com Less polar lignans can be extracted using solvents like n-hexane, dichloromethane, and chloroform, although these are less frequently used in primary extraction from the plant matrix and more often in subsequent purification steps like partitioning. mdpi.comnih.gov
Conventional extraction methods, including maceration, Soxhlet extraction, and digestion, have been widely applied for lignan isolation. Soxhlet and other heated reflux techniques are common, typically performed at temperatures sufficient to boil the chosen solvent or its aqueous mixture. mdpi.com For sources rich in lipophilic content, such as flaxseeds or sesame seeds, a sequential extraction approach starting with a non-polar solvent like petroleum ether or n-hexane for defatting, followed by extraction with more polar solvents like acetone or ethanol, is recommended to effectively separate lignans from the lipid matrix. mdpi.comresearchgate.netthermofisher.com
Advanced Extraction Techniques
To overcome limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds, advanced extraction techniques have gained prominence in lignan analysis. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). mdpi.comnih.govresearchgate.netoup.com
UAE and MAE utilize physical energy to enhance solvent penetration and mass transfer, leading to improved extraction efficiency and reduced extraction time. nih.govoup.com SFE employs supercritical fluids, often carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness, particularly when combined with co-solvents like ethanol. thermofisher.comresearchgate.net Accelerated solvent extraction (ASE) and pressurized liquid extraction (PLE) use elevated temperature and pressure to increase extraction speed and efficiency. oup.com Smashing tissue extraction (STE) is another advanced technique noted for its speed, environmental compatibility, and efficiency, often conducted at room temperature, thus preserving thermolabile compounds. oup.com
Hydrolysis methods, including enzymatic, acidic, and alkaline hydrolysis, are often necessary, especially for plant matrices where lignans exist as glycosides or are bound in macromolecular complexes, such as secoisolariciresinol (B192356) diglucoside (SDG) in flaxseed. frontiersin.orgmdpi.comnih.gov Hydrolysis liberates the aglycone forms, which may be the primary bioactive compounds or are more amenable to subsequent analysis. mdpi.comgoogle.com
Purification strategies following extraction often involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances and enrich the lignan fraction. google.comresearchgate.net Techniques like high-speed counter-current chromatography (HSCCC) are also employed for preparative separation and purification of lignans from crude extracts, allowing for the isolation of high-purity compounds. nih.govmdpi.commdpi.comscilit.com
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for separating complex mixtures of lignans and for their subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) and its Hyphenated Variants
HPLC is a widely used technique for the analysis of lignans due to its versatility and ability to handle relatively polar compounds without derivatization. mdpi.com Reversed-phase HPLC, typically using C18 stationary phases, is commonly employed with gradient elution systems involving mobile phases like water/acetonitrile or water/methanol, often acidified with acetic or formic acid to improve peak shape and separation. researchgate.netmdpi.comnih.gov Normal-phase HPLC can also be used, particularly for more lipophilic lignans. researchgate.netmdpi.com
Various detectors are coupled with HPLC for lignan analysis. UV spectrophotometry is a common detection method, with many lignans exhibiting strong absorption in the UV range, typically around 280 nm. mdpi.comnih.gov Fluorescence detection (FLD) is also used, particularly for certain lignans or their derivatives. mdpi.com
Hyphenated HPLC techniques, which couple HPLC with mass spectrometry (MS), provide enhanced sensitivity, selectivity, and structural information. LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for the identification and quantification of lignans in complex matrices, including biological fluids. researchgate.netresearchgate.netcreative-proteomics.com LC-MS/MS (tandem mass spectrometry) offers even greater specificity through fragmentation patterns, enabling the confident identification of known and tentative identification of unknown lignans. frontiersin.orgnih.govresearchgate.netwur.nl
Advanced HPLC techniques like comprehensive two-dimensional liquid chromatography (LC × LC) offer significantly improved separation power for complex lignan mixtures compared to one-dimensional HPLC, allowing for the resolution and accurate quantification of compounds that co-elute in simpler systems. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Lignan Analysis
GC-MS is a valuable technique for the analysis of volatile or semi-volatile lignans. However, many lignans, especially those with hydroxyl groups, are not sufficiently volatile or are thermally labile for direct GC analysis. mdpi.comnih.gov Therefore, derivatization, commonly through silylation or acylation, is often required to increase their volatility and thermal stability. mdpi.comnih.gov Trimethylsilyl ether derivatives of lignans are frequently analyzed by GC-MS. researchgate.netnih.gov Electron ionization (EI) is a commonly chosen ionization technique in GC-MS analysis of lignans. nih.gov GC-MS provides excellent separation efficiency and is widely used for the identification and quantification of specific lignans, offering a clear lignan profile of plant material. researchgate.netmdpi.comnih.govnih.gov
Thin-Layer Chromatography (TLC) Applications
TLC is a simple, cost-effective, and rapid chromatographic technique often used in lignan analysis for qualitative screening of extracts and for monitoring the progress of extraction and purification steps. researchgate.netnih.govnih.gov Silica gel is a common stationary phase for lignan TLC, with various solvent systems used as eluents depending on the polarity of the lignans being separated. nih.govresearchgate.net TLC can provide a visual indication of the presence and relative abundance of different lignans in a sample before applying more complex chromatographic methods. researchgate.netresearchgate.net Detection of lignans on TLC plates can be achieved using UV light or by spraying with chromogenic reagents. nih.govresearchgate.net
Table: Research Findings on Lignan Extraction and Quantification
| Lignan(s) Analyzed | Source Matrix | Extraction Method(s) | Analytical Method(s) | Key Findings | Reference |
| Secoisolariciresinol (Seco), Matairesinol (B191791) (Mat), Pinoresinol (B1678388) (Pin), Lariciresinol (B1674508) (Lar), Syringaresinol (B1662434) (Syr) | Cereal Grains | Ultrasound-assisted extraction (UAE) optimized by RSM | LC-MS/MS | Optimal conditions: 44.24°C, 84.64% methanol, 53.63 min. Seco most abundant in fermented/germinated samples. frontiersin.orgresearchgate.netwur.nl | frontiersin.orgresearchgate.netwur.nl |
| Secoisolariciresinol diglucoside (SDG) | Flaxseed | Alcoholic solvent extraction, acid hydrolysis | HPLC-UV, GC-MS | SDG is the major lignan in flaxseed; isolariciresinol, pinoresinol, and matairesinol also identified. google.comnih.gov | google.comnih.gov |
| Secoisolariciresinol diglucoside (SDG) | Defatted Flaxseed | Ethanol extraction, Supercritical antisolvent fractionation (SAF) | HPLC-CoulArray | SAF enriched lignan content significantly (201-753%). thermofisher.com | thermofisher.com |
| Various Lignans | Coniferous Knotwood | Not specified (extracts used) | Comprehensive 2D-LC-UV | Developed a new method for quantifying five lignans (secoisolariciresinol, matairesinol, pinoresinol, 7-hydroxymatairesinol, nortrachelogenin) with good linearity and detection limits. mdpi.com | mdpi.com |
| Niranthin, Nirtetralin B, Hypophyllanthin, Phyllanthin | Phyllanthus niruri L. | Not specified (plant samples used) | HPLC-UV, HPLC-QTOF-MS | Developed methods for qualitative and quantitative analysis. Lignans mainly in leaves, highest content in full fruiting period. nih.govchromatographyonline.com | nih.govchromatographyonline.com |
| Schisandrin (B1198587), Gomisin A, Schisantherin B, Deoxyschisandrin, γ-Schisandrin | Schisandra chinensis | Supercritical fluid extraction (SFE) | HSCCC, HPLC, ESI-MS, 1H NMR | Efficient strategy combining SFE and HSCCC for isolation and purification. nih.gov | nih.gov |
| Justicidin B, Justicidin A, 6′-hydroxyjusticidin C, Lignan J1, etc. | Justicia procumbens L. | Ethanol extraction (reflux) | HSCCC, HPLC, NMR, ESI-MS | Efficient strategy based on stepwise HSCCC for preparative separation of 10 lignans and glycosides with high purity. mdpi.commdpi.comscilit.com | mdpi.commdpi.comscilit.com |
Spectrometric and Spectroscopic Techniques for Characterization
Spectrometric and spectroscopic methods are crucial for the structural elucidation and characterization of lignans. These techniques provide detailed information about the molecular weight, elemental composition, and structural features of these compounds.
Tandem Mass Spectrometry (MSn) and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for the structural characterization of lignans. researchgate.netnih.govnih.govcore.ac.ukacs.org This technique involves the fragmentation of selected ions (precursor ions) into smaller product ions, and the resulting fragmentation pattern provides valuable information about the compound's structure. nih.govcreative-proteomics.com By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can deduce the presence of specific functional groups and the arrangement of atoms within the lignan molecule. creative-proteomics.com
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in conjunction with MSn for lignan analysis. nih.govresearchgate.net Ion trap mass spectrometers are frequently employed to obtain MSn spectra. nih.govnih.govacs.org
Fragmentation patterns of lignans are often characteristic of their structural class and the linkages between their phenylpropane units. For example, studies have investigated the fragmentation behavior of different lignan types, including arylnaphthalide lignans, revealing characteristic cleavages such as the loss of C2H2O2, which can indicate the presence of a methylenedioxy group on the B ring. nih.gov The fragmentation pathways of lignans can be systematically studied to create libraries of fragmentation patterns, which aid in the rapid identification of known and unknown lignans in complex mixtures. nih.govacs.org
Detailed research findings on fragmentation patterns can involve analyzing the ions produced at different collision energies and identifying neutral losses corresponding to specific structural moieties. For instance, the elimination of water and formaldehyde (B43269) is a common fragmentation pathway observed in some lignin-related compounds with aliphatic hydroxyl groups. acs.org
An example of fragmentation data analysis for lignans might involve observing specific mass losses from the precursor ion. While specific data for "Lignan P" fragmentation is not available in the search results, the general principles of lignan fragmentation apply. Researchers analyze the product ion spectra to identify characteristic fragment ions that correspond to known substructures or cleavage sites within the lignan core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of lignans. researchgate.netnih.govauremn.org NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C. researchgate.netacs.orgacs.org
Both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are used in lignan characterization. researchgate.netacs.org 1H NMR provides information on the number and types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton. acs.org 2D NMR experiments provide correlations between protons and carbons, or between protons through bonds or space, which are crucial for assigning signals and confirming the connectivity of atoms in the molecule. acs.org
NMR spectroscopy is particularly valuable for determining the stereochemistry of lignans, including the relative and absolute configurations of chiral centers. By analyzing chemical shifts, coupling constants, and NOE correlations, the three-dimensional structure of a lignan can be determined. researchgate.net
Quantitative NMR (qNMR) can also be applied for the quantification of lignans in extracts, providing a standard-free method for determining the concentration of specific compounds. researchgate.netacs.org
While specific NMR data for "this compound" is not provided in the search results, the application of NMR to lignans in general involves:
Acquiring 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra.
Assigning observed signals to specific protons and carbons in the lignan structure.
Analyzing coupling constants and NOE correlations to determine relative stereochemistry.
Comparing experimental data with reported NMR data for known lignans to confirm identification or elucidate the structure of novel compounds.
Method Validation and Quality Control in Lignan Analysis
Method validation and quality control are critical aspects of lignan analysis to ensure the reliability, accuracy, and consistency of the results. chromatographyonline.commdpi.comms-editions.cl Validation involves evaluating various analytical parameters to demonstrate that the method is suitable for its intended purpose. chromatographyonline.comms-editions.cl
Key parameters assessed during method validation for lignan analysis typically include:
Selectivity/Specificity: The ability of the method to accurately measure the target lignan in the presence of other components in the sample matrix. chromatographyonline.comms-editions.cl
Linearity: The proportional relationship between the instrument response and the concentration of the lignan over a defined range. chromatographyonline.commdpi.comms-editions.cl This is often assessed by preparing calibration curves using known concentrations of the lignan standard. chromatographyonline.com
Accuracy: The closeness of the measured value to the true value. chromatographyonline.comms-editions.cl Accuracy is often evaluated through recovery experiments, where a known amount of the lignan standard is added to a sample matrix, and the percentage recovered is measured. chromatographyonline.com
Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions. chromatographyonline.comms-editions.cl Precision is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.commdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the lignan that can be reliably detected (LOD) or quantified (LOQ) by the method. chromatographyonline.commdpi.comms-editions.cl These are often determined based on the signal-to-noise ratio. chromatographyonline.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ms-editions.cl
Stability: The ability of the lignan in the sample matrix and in standard solutions to remain unchanged over a specified period under defined conditions. chromatographyonline.commdpi.com
Quality control procedures involve the routine monitoring of the analytical process to ensure that the method is performing within acceptable limits. This can include analyzing quality control samples, participating in proficiency testing programs, and maintaining detailed records of all analytical activities. ms-editions.cl
Validation results for lignan analysis methods, such as those using HPLC-UV, have demonstrated good linearity (R² ≥ 0.9997), acceptable LODs and LOQs, and satisfactory precision and accuracy within specified ranges. mdpi.com These validation parameters ensure that the quantitative data obtained for lignans are reliable for applications such as quality assessment and standardization. mdpi.comms-editions.cl
Data Table Example (Illustrative Fragmentation Data for a Hypothetical Lignan)
While specific fragmentation data for "this compound" is not available, the following table illustrates the type of data that would be generated during MS/MS analysis of a lignan.
| Precursor Ion (m/z) | Fragmentation Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss | Possible Structural Element |
| 358.1 | 20 | 340.1, 322.1, 310.1, 282.0 | 18 (H₂O), 36 (2xH₂O), 48 (CH₂O + H₂O), 76 (C₂H₂O₂) | Hydroxyl group, Methylenedioxy group |
| 358.1 | 30 | 282.0, 253.0, 225.0 | 76 (C₂H₂O₂), 105 (C₃H₅O₂), 133 (C₄H₅O₂) | Methylenedioxy group, Cleavage of side chain |
Data Table Example (Illustrative Method Validation Data for a Hypothetical Lignan Analysis)
The following table presents illustrative method validation data for the quantitative analysis of a lignan.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.995 |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | - |
| Repeatability (%RSD) | 1.2% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 2.5% | ≤ 5.0% |
| Accuracy (% Recovery) | 98.5% | 95.0% - 105.0% |
Mechanistic Investigations of Lignan Compounds in Preclinical Models
In Vitro Cellular and Molecular Mechanisms of Action
In vitro studies utilizing various cell lines and biochemical assays have provided insights into how Lignan (B3055560) P and closely related lignans (B1203133) interact with cellular components and modulate biological processes. These investigations are crucial for understanding the fundamental actions of these compounds at a molecular level.
Modulatory Effects on Cellular Signaling Pathways
Lignan P has been reported to influence several cellular signaling pathways. Research indicates that this compound can activate both potassium and calcium ion channels in research models chemsynlab.com. Additionally, it has been shown to inhibit the activity of protein kinase C chemsynlab.com. In the context of antiviral activity, this compound was identified in a high-throughput screening as a compound capable of activating the Interferon-Stimulated Response Element (ISRE) sci-hub.ru. Further exploration suggested that compounds activating ISRE, including this compound, could influence p65 phosphorylation and nuclear translocation, indicative of modulation of the NF-κB pathway sci-hub.ru.
Interactions with Specific Molecular Targets
A key molecular target associated with compounds structurally related to this compound, such as Etoposide and Teniposide, is DNA topoisomerase II (TOPOII) lgcstandards.comclinicaltrials.govcancer.govclinicaltrials.govchemsrc.comiarc.fr. Etoposide, for which this compound is a metabolite, exerts its antineoplastic effects by inhibiting TOPOII, an enzyme critical for regulating DNA topology during processes like replication and transcription lgcstandards.comiarc.fr. This inhibition leads to the formation of stable ternary complexes between the enzyme, DNA, and the drug, resulting in DNA strand breaks cancer.gov. While this compound is a metabolite and not the primary therapeutic agent in this context, its structural relationship and role as a breakdown product are relevant to understanding the interactions of this class of compounds with TOPOII. This compound has also been noted to inhibit phospholipase A2 chemsynlab.com.
Induction of Apoptosis and Cell Cycle Modulation in Research Models
Compounds structurally related to this compound, particularly Etoposide, are well-established inducers of apoptosis and modulators of the cell cycle in various cancer cell lines chemsrc.comiarc.fr. Etoposide causes dose-dependent single- and double-stranded breaks in DNA and DNA-protein cross-links, leading to cytotoxicity cancer.gov. This DNA damage triggers apoptotic pathways. Etoposide acts in the late S or early G2 phase of the cell cycle cancer.gov. Studies on lignan-rich fractions from sources like flaxseed, which contain related lignans, have also demonstrated cytotoxic activity against cancer cell lines, inducing caspase-3 dependent apoptosis and causing cell cycle arrest at different phases (G0/G1, G2M, SUBG0, and S) researchgate.net. While these studies often involve a mixture of lignans, they highlight the potential of this compound class, including this compound, to influence cell fate processes like apoptosis and cell cycle progression.
Antioxidant Mechanisms in Model Systems
Lignans, including this compound, are recognized for their antioxidant properties chemsynlab.comresearchgate.netmedchemexpress.cn. These effects are often attributed to their phenolic structures, which can scavenge free radicals and reduce oxidative stress in cellular models chemsynlab.com. While specific detailed mechanisms for this compound's antioxidant action in isolation are less extensively documented in the provided sources compared to general lignans or lignan-rich extracts, its classification within this group suggests a capacity to participate in redox reactions and protect cellular components from oxidative damage.
Anti-inflammatory Pathways in In Vitro Models
This compound and other lignans have demonstrated anti-inflammatory activities in various in vitro models chemsynlab.comresearchgate.netmedchemexpress.cn. Research on lignans from Phyllanthus amarus, for instance, has shown inhibition of endotoxin-induced nitric oxide synthase (iNOS), cyclooxygenase (COX-2), and the production of pro-inflammatory cytokines in vitro researchgate.net. These findings suggest that this compound, as a type of lignan, may exert anti-inflammatory effects by modulating key enzymes and signaling molecules involved in inflammatory responses within cells.
Antiviral Activities in Cellular Models
Investigations into the antiviral potential of natural compounds have identified lignans, including this compound, as having relevant activity in cellular models sci-hub.ruresearchgate.net. This compound was found to activate ISRE, a key component of the cellular antiviral response pathway mediated by interferons sci-hub.ru. This activation suggests a mechanism by which this compound could enhance the innate antiviral defense of cells. Furthermore, in silico studies have explored the potential of this compound to inhibit viral targets, such as the SARS-CoV-2 papain-like protease (PLpro) researchgate.net. While primarily computational, these findings propose a potential direct interaction with viral enzymes as a mechanism of antiviral action.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (4'-Demethylepipodophyllotoxin 9-(β-D-Glucopyranoside)) | 140618 |
| Etoposide | 33419-42-0 |
| Teniposide | 122819 |
| Podophyllotoxin (B1678966) | 10608 |
| Secoisolariciresinol (B192356) | 6935 |
| Matairesinol (B191791) | 64509 |
| Pinoresinol (B1678388) | 73604 |
| Lariciresinol (B1674508) | 122863 |
| Niranthin | 102846 |
| Nirtetralin | 102847 |
| Phyltetralin | 102848 |
Other Biological Activities in Preclinical Settings
Preclinical investigations have explored various biological activities of this compound, often in the context of its presence in plant extracts or its structural relationship to other bioactive lignans. Research indicates potential antioxidant, anti-inflammatory, and anti-cancer properties associated with this compound. chemsynlab.commdpi.comresearchgate.net
Studies on Capsicum annuum extract, which has been found to contain this compound, have demonstrated antioxidant and cytotoxic effects in preclinical settings. mdpi.com While the extract contains numerous compounds, the presence of this compound is noted as potentially contributing to these observed activities. mdpi.com The extract showed a notable total polyphenol content and exhibited antioxidant potential as evaluated by DPPH, ABTS, and FRAP methods. mdpi.com
This compound has also been investigated for its effects on ion channels, showing the ability to activate both potassium and calcium ion channels in research settings. chemsynlab.com Additionally, it has been reported to inhibit the activity of protein kinase C and phospholipase A2. chemsynlab.com These activities suggest potential mechanisms through which this compound might exert biological effects, independent of the topoisomerase inhibition typically associated with related compounds like etoposide.
In Vivo Studies in Animal Models
In vivo studies involving this compound, particularly as a standalone compound, are less extensively documented compared to its related pharmaceutical derivatives. However, some research has investigated the biological effects of extracts containing this compound or has specifically examined this compound's activity in animal models.
One study assessed the anti-inflammatory effect of extracts and purified lignans from Phyllanthus amarus in a carrageenan-induced paw oedema model in rats. researchgate.net This research indicated that the hexane (B92381) extract and lignans from P. amarus, including this compound, were capable of inhibiting carrageenan-induced paw oedema in rats. researchgate.net This suggests an in vivo anti-inflammatory activity associated with this compound or the mixture containing it.
Historically, in the development of etoposide, early research involved investigating compounds like "benzylidene this compound" in animal models, such as assessing their effect on increasing the life span of mice inoculated with leukemia L1210. scispace.com This early work indicated that these derivatives had different mechanisms of action compared to previously studied Podophyllum compounds, which primarily caused mitotic arrest. scispace.com The identification of compounds like "benzylidene this compound" that could prolong survival in leukemic mice at low doses was a significant finding in the search for new cytostatic principles. scispace.com
While specific detailed data tables solely focused on the in vivo effects of isolated this compound in various animal models are limited in the readily available literature, the studies mentioned provide evidence of its presence in extracts exhibiting in vivo activity and its consideration in early preclinical assessments of Podophyllum derivatives.
Structure Activity Relationship Sar Studies of Lignan Compounds
Systematic Analysis of Structural Features Correlated with Biological Activities
The biological profile of a lignan (B3055560) is determined by a combination of its core skeleton, the nature and position of its functional groups, and its three-dimensional stereochemistry. Systematic analysis of these features has revealed key correlations between structure and activity.
The presence, number, and location of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the aromatic rings of lignans (B1203133) are critical determinants of their biological activity, particularly their antioxidant potential.
Phenolic hydroxyl groups are paramount for free radical scavenging activity. Research indicates that the antioxidant properties are positively affected by the presence of these groups. researchgate.netdiva-portal.org For instance, studies on Kraft lignin (B12514952) have shown that phenolic hydroxyl groups are crucial for increasing antioxidant activity. diva-portal.org The reactivity of these phenolic groups can be influenced by adjacent methoxyl groups due to steric hindrance. The reactivity order is generally observed as p-hydroxyphenyl > guaiacyl > syringyl –OH groups, as the number of adjacent methoxyl groups increases (zero, one, and two, respectively), thereby decreasing accessibility. nih.gov
Conversely, for certain activities, the absence of hydroxyl groups can be beneficial. In studies on butane-type lignans, the presence of hydroxyl groups at both the 9- and 9'-positions of secoisolariciresinol (B192356) (SECO) resulted in inactivity in larvicidal assays, whereas their absence in dihydroguaiaretic acid (DGA) conferred activity. researchgate.net Similarly, for platelet-activating factor (PAF) antagonism in Schisandra chinensis lignans, the absence of a hydroxyl group at the C-7 position was associated with stronger activity. nih.govresearchgate.net
Methoxyl groups also play a significant role. The ortho-methoxy group has been noted to have a stabilizing effect, contributing to the antioxidant performance of certain lignin-derived compounds. nih.gov Furthermore, research on antifungal lignan derivatives has shown that the presence of methoxy groups at specific positions (e.g., 2-OCH₃ and 4'-OCH₃), combined with other substituents, can significantly increase activity. jst.go.jp
The three-dimensional arrangement of atoms in lignan molecules is a critical factor influencing their biological specificity and potency. nih.gov Many biological activities of lignans are stereospecific or enantiospecific, meaning that different stereoisomers of the same compound can have vastly different effects. researchgate.netjst.go.jp
For γ-butyrolactone lignans like arctigenin, stereospecific cytotoxicity against insect cells has been observed. The (8R,8'R)-configuration was found to be the most potent, suggesting that the 8'-R configuration is particularly important for this activity. researchgate.net In the case of butane-type lignans, while all stereoisomers of dihydroguaiaretic acid (DGA) showed antimicrobial activity, the activity of related compounds was highly dependent on their stereochemistry. nih.govresearchgate.netoup.com For example, meso-7,7'-dioxodihydroguaiaretic acid (ODGA) did not show antibacterial activity, whereas its (+)- and (-)-isomers did. nih.govresearchgate.net
In dibenzocyclooctadiene lignans from Schisandra, the biphenyl configuration is key. An R-biphenyl configuration was shown to be more potent for PAF antagonism than the S-form. nih.govresearchgate.net The stereochemistry of the fused di-tetrahydrofuran moiety in furofuranoid lignans also dictates their activity, with naturally occurring lignans typically adopting a cis-fused configuration. mdpi.com
This dependence on stereochemistry highlights the specific interactions between lignans and their biological targets, where a precise spatial arrangement is necessary for optimal binding and efficacy. nih.gov
Table 1: Stereospecific Cytotoxicity of Arctigenin Isomers Against Insect (Sf9) Cells This table illustrates the importance of stereochemistry, showing that the (8R,8'R) configuration of Arctigenin is significantly more potent than other isomers.
| Isomer Configuration | Relative Cytotoxicity |
|---|---|
| (8R,8'R) | Most Potent (1.0x) |
| (8S,8'R) | Moderate (~2x less potent) |
| (8S,8'S) | Low (~12x less potent) |
| (8R,8'S) | Very Low (>15x less potent) |
Lignans are classified into several subgroups based on their carbon skeleton and the linkage between the two phenylpropane units, such as furofurans, dibenzylbutanes, dibenzocyclooctadienes, and aryltetralins. nih.gov This skeletal diversity is a major determinant of the type and potency of their biological activities. nih.gov
Butane-type lignans have shown larvicidal and antimicrobial activities. researchgate.netjst.go.jpnih.gov
Furofuran lignans , characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, exhibit a wide range of activities including antioxidant, anti-inflammatory, and cytotoxic effects. nih.gov Some furofurans can inhibit plant growth, while others can promote it. researchgate.netjst.go.jp
Dibenzocyclooctadiene lignans , primarily isolated from the Schisandraceae family, are well-known for their hepatoprotective and anti-inflammatory activities. nih.govmdpi.comresearchgate.net
γ-Butyrolactone lignans are noted for their stereospecific cytotoxicity. researchgate.netjst.go.jp
The nature of the linkage between the C6-C3 units is fundamental. Classical lignans are joined by an 8-8' (β-β') bond. Compounds with other linkages are termed neolignans. nih.gov The specific type of intramolecular cyclization gives rise to the different lignan skeletons, each presenting a unique three-dimensional shape that influences its interaction with biological targets. jst.go.jp For example, the intramolecular etherification between the 7- and 7'-positions of a butane-type lignan yields a tetra-substituted tetrahydrofuran (B95107) skeleton with distinct biological properties. jst.go.jp
The introduction or removal of various functional groups beyond hydroxyls and methoxyls can profoundly alter the biological activity of lignans.
Ester groups have been shown to be a key modulating feature. In studies of Schisandra lignans, strong PAF antagonistic activity was observed in compounds that lacked an ester group at the C-6 position. nih.govresearchgate.net Conversely, certain cytotoxic lignan esters have been isolated, such as (7'S,8'R,8R)-lyoniresinol-9,9'-di-O-(E)-feruloyl ester, which showed strong activity against several human cancer cell lines, indicating that esterification can also enhance specific activities. researchgate.net
Other functional groups also play a critical role. The presence of a methylene dioxy moiety was found to decrease the PAF antagonistic activity in Schisandra lignans. researchgate.net Hansch-Fujita analysis of DGA derivatives clarified that a small electron-withdrawing atom at the 3-position and a phenolic hydroxy group at the 4'-position were important for antifungal activity. researchgate.net Furthermore, increasing the hydrophobicity of lignans through the introduction of groups like a butyl group at the 9-position can lead to higher cytotoxic activity. jst.go.jp
Derivatization Strategies for SAR Elucidation
To systematically probe the structure-activity relationships of lignans, researchers employ various derivatization strategies. This involves the semi-synthesis of new analogues from naturally occurring lignans to assess the impact of specific structural modifications. mdpi.com
One common strategy involves modifying the core skeleton. For example, dibenzylbutyrolactone lignans have been modified by reducing the lactone moiety to a lactol or a tetrahydrofuran ring, or by opening the ring to form more flexible dibenzyl butane-type lignans. mdpi.com These transformations help to elucidate the role of the carbonyl group and the influence of the central ring structure on biological activity. mdpi.com
Another approach is the targeted modification of functional groups. This can involve:
Esterification or Etherification : Adding alkyl or acyl groups to hydroxyl moieties to investigate the importance of these groups and to modify properties like lipophilicity. nih.gov
Introduction of Substituents : Placing different groups (e.g., halogens, alkyl groups) on the aromatic rings to probe electronic and steric effects. researchgate.net
Simplification : Designing and synthesizing derivatives with a simpler structure based on a complex natural product to identify the core pharmacophore responsible for activity. acs.orgacs.org
These strategies, often guided by computational methods like molecular docking, allow for a rational exploration of the chemical space around a natural lignan scaffold. mdpi.com For instance, a series of sesamolin derivatives were designed and synthesized based on the structure of phrymarolin II, leading to the discovery of compounds with potent antiviral and antibacterial activities for potential use in crop protection. acs.org This systematic derivatization is essential for identifying the key structural features required for a desired biological effect and for developing optimized lignan-based compounds.
Computational Chemistry and Molecular Modeling Applications in Lignan Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a lignan) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for understanding the basis of a lignan's biological activity by modeling its interaction with a specific therapeutic target.
Docking simulations provide a detailed, three-dimensional view of how a lignan (B3055560) fits into the binding site of a target protein. This analysis identifies the specific amino acid residues involved in the interaction and the nature of the non-covalent forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on arylnaphthalene lignan lactones targeting the Epidermal Growth Factor Receptor (EGFR) have revealed key interactions, including hydrogen bonds with the amino acid residue Met 769 within the receptor's active site. doaj.org Similarly, in a study of lignanamides from Cannabis sativa as inhibitors of P-glycoprotein (P-gp), docking analysis showed that a compound like cannabisin A forms hydrogen bonds with Gln986 and hydrophobic interactions with multiple residues including Gln721, Ile302, Phe724, and Tyr306. nih.gov This level of detail is fundamental for explaining the mechanism of action and for designing modifications to enhance binding specificity and potency.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the lignan and its protein target, with lower (more negative) energy values typically indicating stronger binding. nih.gov This scoring allows researchers to rank different lignans (B1203133) based on their potential efficacy.
For example, in a study screening lignans as potential inhibitors of the MDM2-p53 interaction, a critical pathway in cancer, several compounds showed stronger binding affinities than the reference inhibitor. nih.govresearch-nexus.netmdpi.com Likewise, when various lignanamides were docked against P-glycoprotein, cannabisin M and cannabisin N exhibited the most favorable binding affinities. nih.gov These quantitative predictions are vital for prioritizing compounds for further experimental validation.
| Lignan Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Justin A | MDM2 | -7.526 | research-nexus.netmdpi.com |
| 6-hydroxy justicidin A | MDM2 | -7.438 | research-nexus.netmdpi.com |
| 6′-hydroxy justicidin B | MDM2 | -7.240 | research-nexus.netmdpi.com |
| Cannabisin M | P-glycoprotein | -10.2 | nih.gov |
| Cannabisin N | P-glycoprotein | -10.2 | nih.gov |
| Cannabisin A | P-glycoprotein | -10.1 | nih.gov |
| Arylnaphthalene Lignan 1 | EGFR | -8.02 | doaj.orgmdpi.com |
| Arylnaphthalene Lignan 2 | EGFR | -7.96 | doaj.orgmdpi.com |
Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the lignan-protein complex and an analysis of the conformational flexibility of the lignan within the binding site. nih.gov In MD simulations, the explicit presence of solvent molecules, like water, provides a more accurate description of how the environment affects molecular conformation. nih.govnih.gov
Researchers often perform MD simulations for extended periods, such as 100 nanoseconds, to validate the stability of the interactions predicted by docking. nih.govmdpi.com By analyzing the trajectory of the simulation, one can confirm that the lignan remains stably bound within the active site and observe how the initial binding pose evolves. research-nexus.net These simulations are crucial for verifying that the computationally predicted binding is not a transient event but a stable interaction, which is a desirable characteristic for a potential therapeutic agent. research-nexus.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of lignans. dnu.dp.ua These methods, such as Density Functional Theory (DFT), can determine a molecule's electronic structure, charge distribution, and reactivity. researchgate.net This information is vital for understanding the chemical behavior of lignans and their ability to participate in biological reactions, such as those involving antioxidant activity or enzymatic metabolism.
Studies have used quantum chemical methods to calculate properties like bond dissociation enthalpies, which can predict the stability of different chemical bonds within a lignan molecule and identify which parts of the molecule are most likely to react. researchgate.netncsu.edu For example, calculations on lignin (B12514952) model dimers have shown that the β-O bond is easier to break, which aligns with experimental observations of pyrolysis products. ncsu.edu Such calculations can also elucidate the formation of intramolecular hydrogen bonds and the relative thermodynamic stability of different lignan isomers, providing a deeper understanding of their structure-activity relationships. dnu.dp.ua
In Silico Virtual Screening for Novel Lignan Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This in silico approach allows for the rapid and cost-effective evaluation of thousands or even millions of molecules, significantly narrowing the field of candidates for experimental testing.
In lignan research, virtual screening can be used to identify novel derivatives with potentially enhanced activity. nih.govnih.gov For example, a bank of lignans from various subclasses can be computationally screened against a panel of cancer-related protein targets like EGFR, HDAC, and mTOR to identify potentially active compounds. mdpi.compreprints.org In one such study, a random forest predictive model was used to screen a lignan database, successfully identifying a compound with potential activity against the EFGR receptor and numerous others active against HDAC, mTOR, and PARP enzymes. mdpi.compreprints.org This highlights the power of virtual screening to discover new therapeutic leads from the vast chemical space of natural products.
Computational Approaches for Pharmacokinetic Property Prediction
For a lignan to be a successful drug, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Computational models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher likelihood of success in clinical trials. dlshsi.edu.phresearchgate.net
These in silico tools can evaluate a lignan's compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov Models can also predict critical parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. dlshsi.edu.ph By performing an ADMET analysis, researchers can filter out compounds with predicted poor pharmacokinetics or potential toxicity, focusing resources on the most promising candidates. doaj.org
| Property | Arylnaphthalene Lignan 1 | Arylnaphthalene Lignan 2 | Guideline (Lipinski's Rule of Five) |
| Molecular Weight ( g/mol ) | 414.41 | 384.38 | ≤ 500 |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 8 | 7 | ≤ 10 |
| LogP (Lipophilicity) | 3.65 | 3.24 | ≤ 5 |
| Lipinski's Violations | 0 | 0 | 0 is ideal |
Biotechnological Approaches for Enhanced Lignan Production and Synthesis
Strategies for Elicitation in Plant Cell Cultures
Plant cell cultures provide a controlled environment for producing secondary metabolites, including lignans (B1203133). sid.ir However, the yield of these compounds in undifferentiated cell cultures is often lower than in the parent plant. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by applying specific signal molecules (elicitors), is a key strategy to overcome this limitation in plant cell cultures. banrepcultural.orgresearchgate.nettandfonline.comnih.gov Elicitors can be broadly classified into biotic and abiotic types based on their origin. banrepcultural.orgtandfonline.comnih.gov
Biotic elicitors are molecules or substances derived from biological sources, such as microorganisms (fungi, bacteria, yeast) or even the plant itself. tandfonline.comnih.gov These elicitors mimic signals associated with pathogen attack or stress, triggering plant defense responses that include the activation of secondary metabolic pathways. sid.irtandfonline.comnih.gov
Studies have investigated the effect of various biotic elicitors on lignan (B3055560) production in plant cell cultures. For instance, research on Linum album cell suspension cultures, known to produce Podophyllotoxin (B1678966), explored the impact of yeast extract as a biotic elicitor. While one study indicated only a small effect after 48 hours with yeast extract (0.8 mg/ml) sid.irresearchgate.net, other biotic elicitors have shown more significant results in enhancing Podophyllotoxin accumulation in different plant systems. Examples of biotic elicitors that have been studied for their effect on Podophyllotoxin production in root cultures of Hyptis suaveolens include melatonin (B1676174), serotonin, methyl jasmonate, salicylic (B10762653) acid, and chitosan. banrepcultural.orgresearchgate.net The application of 30.0 µM melatonin was found to be responsible for the highest Podophyllotoxin production in Hyptis suaveolens root cultures. banrepcultural.orgresearchgate.net Chitosan at concentrations of 50.0 and 100.0 mg L−1 also provided favorable results for total Podophyllotoxin production in the same system. banrepcultural.orgresearchgate.net
Abiotic elicitors are non-biological factors that can induce stress responses in plants, leading to enhanced secondary metabolite production. banrepcultural.orgresearchgate.nettandfonline.comnih.govrhhz.net These include physical factors like light quality and osmotic stress, as well as chemical agents such as salts of heavy metals. sid.irbanrepcultural.orgresearchgate.nettandfonline.comnih.govrhhz.net
Research on Linum album cell suspension cultures demonstrated that silver ions (Ag+) significantly enhanced Podophyllotoxin production. sid.irresearchgate.net This effect was observed up to 0.24% (mg/g cell dry wt.) and was potentially linked to the inhibitory role of silver on ethylene (B1197577) production. sid.irresearchgate.net Other metal ions like lead (Pb2+) and cadmium (Cd2+) were also tested, with lead showing no significant effect and cadmium decreasing both cell growth and Podophyllotoxin production. sid.irresearchgate.net Light quality has also been investigated as an abiotic elicitor. Cultivation of Hyptis suaveolens root cultures under red LED light increased the accumulation of Podophyllotoxin in the medium and the dry weight of the roots. banrepcultural.orgresearchgate.net Salicylic acid, often considered a signaling molecule involved in plant defense responses, also acts as an abiotic elicitor and has been shown to increase Podophyllotoxin production in the roots of Hyptis suaveolens. banrepcultural.orgresearchgate.net
Table 1 summarizes some findings on the effect of selected elicitors on Podophyllotoxin production.
| Plant System | Elicitor | Type | Observed Effect on Podophyllotoxin Production | Source |
| Linum album cell suspension | Silver ions (Ag+) | Abiotic | Significantly enhanced (up to 0.24% mg/g cell dry wt.) | sid.irresearchgate.net |
| Hyptis suaveolens root culture | Melatonin | Biotic | Highest production at 30.0 µM | banrepcultural.orgresearchgate.net |
| Hyptis suaveolens root culture | Chitosan | Biotic | Best results for total production at 50.0 and 100.0 mg L−1 | banrepcultural.orgresearchgate.net |
| Hyptis suaveolens root culture | Red LED light | Abiotic | Increased accumulation in medium and root dry weight | banrepcultural.orgresearchgate.net |
| Hyptis suaveolens root culture | Salicylic acid | Abiotic | Higher production in roots at 50.0 mM | banrepcultural.orgresearchgate.net |
Application of Synthetic Biology and Metabolic Engineering for Lignan Biosynthesis
Synthetic biology and metabolic engineering approaches aim to modify or reconstruct the biosynthetic pathways of lignans in suitable host organisms, including plants and microorganisms, to improve yield and enable sustainable production. nih.govthieme-connect.comnih.govrsc.org This involves understanding the complex enzymatic steps involved in lignan biosynthesis and manipulating the genes and enzymes within these pathways. nih.govthieme-connect.comrsc.org
A thorough understanding of the genes and enzymes involved in lignan biosynthesis is fundamental for metabolic engineering. The biosynthetic pathway of Podophyllotoxin, for example, starts from the dimerization of two molecules of coniferyl alcohol, a process mediated by dirigent proteins. wikipedia.orgnih.govnih.gov Subsequent steps involve a series of reductions, oxidations, and methylations catalyzed by specific enzymes. wikipedia.orgnih.govfrontiersin.org Although the complete pathway was elucidated relatively recently, key enzymes have been identified. nih.govthesciencein.orgnih.gov
Important enzymes in the Podophyllotoxin pathway include Pinoresinol-Lariciresinol Reductase (PLR), which reduces pinoresinol (B1678388) to secoisolariciresinol (B192356), and Secoisolariciresinol Dehydrogenase (SLD/SDH), which dehydrogenates secoisolariciresinol to matairesinol (B191791). frontiersin.org Deoxypodophyllotoxin synthase (DPS), a 2-oxoglutarate-dependent non-heme iron (II) dioxygenase, catalyzes a crucial stereoselective C-C bond formation to cyclize yatein (B1682354) into deoxypodophyllotoxin, a precursor of Podophyllotoxin. uni-halle.deresearchgate.netfrontiersin.orgoup.com Identifying and characterizing these genes and enzymes, often through techniques like transcriptome mining and functional expression in heterologous hosts, is essential for pathway engineering. thesciencein.orgnih.gov
Metabolic engineering involves manipulating the identified genes and pathways to enhance the production of target lignans. This can include strategies such as overexpression of rate-limiting enzymes, downregulation of competing pathways, or introduction of genes from other organisms with higher enzymatic activity. nih.govthieme-connect.com
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules like lignans. nih.govnih.govresearchgate.netresearchgate.netchemrxiv.org Biocatalysis specifically utilizes enzymes or whole cells as catalysts for chemical reactions, offering advantages such as high selectivity (regio-, stereo-, and enantioselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. uni-halle.deresearchgate.netfrontiersin.orgresearchgate.net
In the context of lignan synthesis, biocatalysis plays a vital role, particularly for stereoselective steps that are challenging to achieve purely through chemical means. For example, the enzymatic oxidative C-C coupling catalyzed by dirigent proteins is crucial for establishing the correct stereochemistry in the early steps of lignan biosynthesis, such as the formation of (+)-pinoresinol from coniferyl alcohol. nih.govnih.gov Deoxypodophyllotoxin synthase (DPS) is another example of an enzyme used in chemoenzymatic approaches to construct the tetracyclic core of Podophyllotoxin and related aryltetralin lignans with high diastereoselectivity. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netchemrxiv.org
Chemoenzymatic strategies have been developed for the total synthesis of (-)-Podophyllotoxin and related compounds. nih.govnih.govresearchgate.netchemrxiv.org These approaches often involve enzymatic steps for critical bond formations or stereochemical control, followed by chemical transformations to complete the synthesis. For instance, a concise chemoenzymatic synthesis of (-)-Podophyllotoxin has been reported that utilizes a biocatalytic C-C coupling catalyzed by a 2-oxoglutarate-dependent dioxygenase to build the tetracyclic core. nih.govresearchgate.netresearchgate.net This highlights the power of integrating enzymatic steps into synthetic routes for efficient and selective lignan production. uni-halle.defrontiersin.org
Interplay of Lignan Compounds with Biological Systems
Metabolism of Dietary Lignans (B1203133) by Gut Microbiota
Dietary lignans, present in foods such as seeds (especially flaxseeds and sesame seeds), whole grains, fruits, and vegetables, reach the colon where they encounter a diverse community of microorganisms – the gut microbiota. mdpi.comencyclopedia.pubwikipedia.org This microbial community possesses the enzymatic machinery necessary to metabolize these complex plant compounds. mdpi.comnih.govub.edunih.gov
Conversion to Enterolignans
The primary metabolic fate of many dietary lignans in the colon is their conversion into enterolignans, specifically enterodiol (B191174) (ED) and enterolactone (B190478) (EL). mdpi.comnih.govencyclopedia.pubub.edunih.govresearchgate.netnih.govtandfonline.com This conversion is a multi-step process involving various bacterial transformations, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. nih.govub.edunih.gov For instance, secoisolariciresinol (B192356) diglucoside (SDG), a major lignan (B3055560) in flaxseed, is deglycosylated to secoisolariciresinol (SECO), which is then successively converted to ED and finally to EL through demethylation and dehydrogenation steps. nih.govub.edumdpi.comoup.comnih.gov While Lignan P is identified as a lignan that undergoes conversion by gut microbiota into enterolignans, the specific enzymatic steps and intermediate metabolites unique to this compound's conversion, compared to other lignans, are less extensively documented in the provided sources. biosynth.com
Enterodiol and enterolactone are often referred to as mammalian lignans because they are produced within the mammalian gut and are not typically found in plant tissues. nih.govmdpi.com These enterolignans are considered more biologically active and bioavailable than their plant precursors. mdpi.comnih.gov
Role of Microbiota in Lignan Bioaccessibility and Release
The gut microbiota plays a critical role in enhancing the bioaccessibility and release of lignans from the food matrix. nih.govencyclopedia.pubacs.org Dietary lignans often exist in glycosylated forms, which are poorly absorbed in the small intestine. nih.govnih.govmdpi.com Gut bacteria produce enzymes, such as β-glucosidases, that hydrolyze the sugar moieties from these glycosides, releasing the more readily absorbable aglycone forms. ub.edutandfonline.comacs.org This microbial deglycosylation is a crucial initial step that makes the lignans available for further metabolism and absorption. ub.edumdpi.comacs.org The efficiency of this release and subsequent conversion by the microbiota directly impacts the levels of enterolignans produced and absorbed by the host. nih.govencyclopedia.pubtandfonline.com
Factors Influencing Microbiota-Mediated Lignan Biotransformation
The extent and efficiency of lignan biotransformation by the gut microbiota vary considerably among individuals. mdpi.comnih.govub.edutandfonline.commdpi.comjacc.orgresearchgate.net Several factors contribute to this inter-individual variability:
Composition and Activity of the Gut Microbiota: The specific species and their relative abundance within an individual's gut microbiome determine their capacity to metabolize different lignans. mdpi.comnih.govub.edujacc.orgresearchgate.netmdpi.com Certain bacterial species, such as Ruminococcus, Bacteroides, and Eggerthella, have been implicated in the conversion of plant lignans to enterolignans. encyclopedia.puboup.comrsc.org
Diet: Dietary habits significantly influence the composition and metabolic activity of the gut microbiota. mdpi.comjacc.orgfrontiersin.org A diet rich in plant-based foods and fiber generally supports a microbial community capable of efficient lignan biotransformation. mdpi.comjacc.orgresearchgate.net
Food Transit Time: The time food spends in the gastrointestinal tract affects the duration of interaction between lignans and the gut microbiota, thereby influencing the extent of biotransformation. mdpi.comub.edu
Intestinal Redox State: The oxidation-reduction potential in the gut lumen can also impact the enzymatic activities involved in lignan metabolism. mdpi.comub.edu
Other Factors: Genetics, age, sex, smoking habits, and antibiotic use can also contribute to variations in lignan biotransformation capacity. mdpi.comnih.govub.eduresearchgate.net
Research findings highlight the significant inter-individual differences in enterolignan production, suggesting the existence of different "metabotypes" based on the gut microbiota's metabolic capabilities. mdpi.comnih.govub.eduplos.org
Lignans as Modulators of Gut Microbiota Composition
Beyond being metabolized by the gut microbiota, lignans and their metabolites can also influence the composition and activity of the microbial community itself. mdpi.comnih.govfrontiersin.org This represents a two-way interaction where lignans are transformed by the microbiota, and in turn, they can modulate the microbial environment. mdpi.com
While the precise mechanisms are still under investigation, studies suggest that lignans and enterolignans may exert prebiotic-like effects, selectively promoting the growth of beneficial bacteria. researchgate.netfrontiersin.org They may also influence the production of short-chain fatty acids (SCFAs) and other metabolites by gut bacteria, further impacting the gut environment and host health. nih.govfrontiersin.org The modulation of gut microbiota composition by lignans is considered a potential mechanism contributing to their observed health benefits. mdpi.comnih.govfrontiersin.org
Concept of the Gut-Brain Axis Modulation by Lignans and Metabolites
Emerging research suggests that lignans and their gut microbiota-derived metabolites, particularly enterolignans, may play a role in modulating the gut-brain axis. mdpi.comnih.govencyclopedia.pubresearchgate.netmdpi.comsc.edu The gut-brain axis is a complex bidirectional communication system between the gastrointestinal tract and the central nervous system. sc.edu
The gut microbiota can influence brain function through various pathways, including the production of neurotransmitters, neuropeptides, and other bioactive metabolites that can enter the bloodstream and reach the brain. mdpi.comnih.govfrontiersin.orgsc.edu Enterolignans, produced through the microbial metabolism of dietary lignans, have been shown to possess biological activities that could potentially impact this axis. mdpi.comnih.govencyclopedia.pubmdpi.com
Studies suggest that microbial-derived enterolignans may help prevent neuroinflammation and neurodegeneration. mdpi.commdpi.com For example, enterolactone has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, and attenuate degeneration of dopaminergic terminals in animal models. mdpi.com These findings point towards a potential role of lignans and their metabolites in influencing neurological health, mediated, at least in part, through their interaction with the gut microbiota and the subsequent modulation of the gut-brain axis. mdpi.comnih.govencyclopedia.pubmdpi.comsc.edu
Data Tables
While specific quantitative data tables for this compound's metabolism were not prominently available in the search results, the general process of lignan conversion to enterolignans by gut microbiota is well-documented. Below is a conceptual representation of this process based on research findings:
| Dietary Lignan Precursors (Examples) | Gut Microbiota Transformation Steps | Enterolignan Metabolites |
| Secoisolariciresinol Diglucoside (SDG) | Deglycosylation, Demethylation, Dehydroxylation, Dehydrogenation | Enterodiol (ED), Enterolactone (EL) |
| Matairesinol (B191791) | Demethylation, Dehydroxylation, Dehydrogenation | Enterodiol (ED), Enterolactone (EL) |
| Pinoresinol (B1678388) | (Similar multi-step process) | Enterodiol (ED), Enterolactone (EL) |
| Lariciresinol (B1674508) | (Similar multi-step process) | Enterodiol (ED), Enterolactone (EL) |
| This compound | Microbial conversion | Enterolignans (ED, EL) |
Note: The specific bacterial species and the exact sequence of reactions can vary depending on the individual's gut microbiota composition.
Detailed Research Findings
Research highlights the significance of the gut microbiota in unlocking the bioactivity of dietary lignans. Studies using in vitro fermentation models and in vivo animal studies have demonstrated the conversion of various plant lignans, including SDG, into enterodiol and enterolactone by gut bacteria. nih.govmdpi.comoup.comrsc.org Inter-individual variability in this conversion capacity has been linked to differences in gut microbial communities. mdpi.comnih.govub.edujacc.orgresearchgate.netplos.org Furthermore, studies exploring the gut-brain axis suggest that enterolignans may exert neuroprotective effects, potentially influencing cognitive functions and mitigating neuroinflammation. mdpi.comencyclopedia.pubmdpi.com While specific detailed research findings solely on this compound's unique metabolic pathways or its isolated effects on the gut microbiota or gut-brain axis were not extensively found, its classification as a lignan and the general understanding of lignan metabolism by gut microbiota suggest it participates in these biological interactions. biosynth.com
Emerging Research Areas and Future Perspectives in Lignan Research
Advanced Mechanistic Elucidation
Research into the mechanisms of action of lignans (B1203133), including compounds like Lignan (B3055560) P, is an active area. While the general understanding is that dietary lignans are converted into enterolignans such as enterodiol (B191174) and enterolactone (B190478) by gut microbiota, leading to potential estrogenic activity and antioxidant properties biosynth.comresearchgate.net, the specific molecular mechanisms of Lignan P itself require further detailed study. General lignan research explores various pathways, including those related to inflammation (AMPK, MAPK, NF-κB, JAK-STAT), antitumor activity (Raf/MEK/ERK, Akt/JNK, AKT), and neuroprotection sciopen.comnih.gov. For this compound, its interaction with estrogen pathways is noted as a potential area for modulating hormone-related processes biosynth.com. Future research is needed to precisely map the intracellular signaling cascades and molecular targets specifically modulated by this compound and its metabolites.
Integrated Multi-Omics Approaches in Lignan Studies
Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, are increasingly used to understand the complex biological effects of natural compounds. Studies on lignans in general have utilized multi-omics to investigate their impact on metabolic pathways and regulatory mechanisms, such as in the context of plant lignan biosynthesis or the effects of lignans on specific diseases mdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net. For this compound, applying multi-omics could provide a comprehensive view of how this specific compound influences gene expression, protein profiles, and metabolic changes in biological systems, particularly in relation to its noted potential applications in cardiovascular health, osteoporosis, hormone-dependent cancers, and oxidative stress biosynth.com. Such integrated analyses could reveal novel biomarkers and pathways affected by this compound, offering deeper insights beyond traditional single-omics studies.
Development of Sustainable and Economical Lignan Production Methods
The sustainable and economical production of lignans, including this compound, is crucial for their wider application. This compound is primarily sourced from plants like flaxseed biosynth.com. Current research in lignan production focuses on improving extraction efficiency from natural sources using techniques like solvent extraction, often supported by technologies such as ultrasound and microwave, and exploring the use of green solvents mdpi.com. Biotechnological methods, including metabolic engineering of plants and plant cell cultures, are also being investigated to enhance lignan yields and ensure a stable supply, especially for lignans found in low amounts in nature or from endangered species nih.govtechscience.cn. Sustainable approaches to lignin (B12514952) extraction from biomass, a related but distinct process, are also being developed mdpi.comrsc.org. For this compound, research into optimized extraction methods from its natural sources and the potential for biotechnological production could contribute to more sustainable and cost-effective availability.
In-depth Research on Lignan Interactions with Specific Disease Pathways in Preclinical Models
Lignans, including the general category that includes this compound, have shown potential in preclinical models for various diseases, such as cancer and neurodegenerative conditions biosynth.comijpsjournal.comnih.govplos.orgfoodandnutritionjournal.org. This compound is being utilized in scientific research to investigate its role in cardiovascular health, osteoporosis, hormone-dependent cancers, and oxidative stress-related conditions biosynth.com. Preclinical studies on lignans have explored their effects on cancer cell proliferation, apoptosis, and modulation of signaling pathways like MAPK and PI3K/AKT foodandnutritionjournal.orgmdpi.complos.orgnih.gov. Research in animal models has demonstrated the potential of lignans in reducing tumor growth and showing neuroprotective effects ijpsjournal.complos.org. Future research on this compound will likely involve more in-depth preclinical studies to precisely define its interactions with specific disease pathways in relevant in vitro and in vivo models, building upon the initial areas of investigation identified.
Refining Structure-Activity Relationship Models for Predictive Design
Understanding the structure-activity relationships (SAR) of lignans is essential for the rational design of compounds with enhanced biological activity. SAR studies on various lignans have revealed how specific structural features influence their activity against targets like cancer cells or enzymes jst.go.jpplos.orgnih.govnih.govconicet.gov.ar. For example, studies on arylnaphthalene lignans have shown that the position of hydroxyl and methoxyl groups can significantly impact antitumor activity plos.orgnih.gov. While specific SAR data solely for this compound is not detailed in the search results, the general principles of lignan SAR research can be applied. Future work would involve systematically modifying the structure of this compound and its analogs and evaluating the resulting changes in biological activity to develop predictive SAR models. This would facilitate the design of novel this compound derivatives with optimized properties for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
